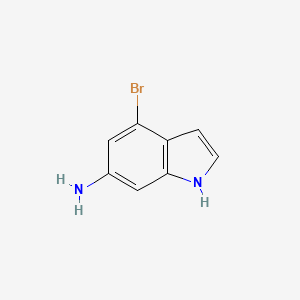

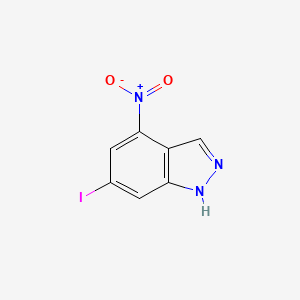

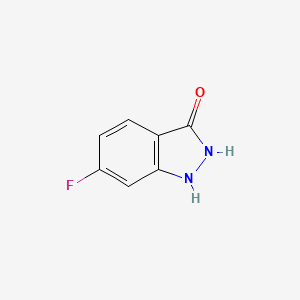

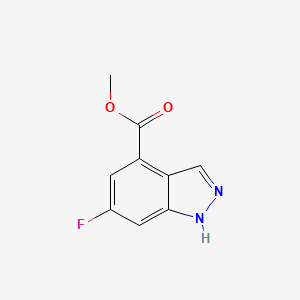

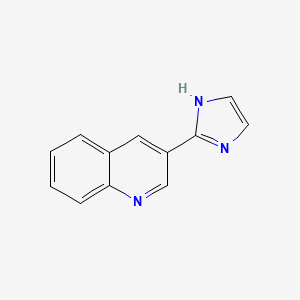

3-(1H-imidazol-2-yl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1H-imidazol-2-yl)quinoline is a useful research compound. Its molecular formula is C12H9N3 and its molecular weight is 195.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Electrochemical Behavior and Catalysis

- Electrochemical Properties and CO2 Reduction : Research on ClRe(CO)3-containing complexes with related ligands has shed light on their electrochemical behavior, showing distinct reversible voltammograms and modest catalytic activity in CO2 reduction upon addition of Lewis acids, suggesting their potential in electrochemical applications and catalysis (Hanson & Warren, 2018).

Synthesis of Novel Compounds

- Magnetic Recovery Catalyst for Synthesis : Sulfamic acid-functionalized γ-Fe2O3 nanoparticles have been utilized as a magnetically recoverable catalyst for the synthesis of N-fused imidazole-quinoline conjugates under solvent-free conditions, highlighting an environmentally friendly approach to synthesizing novel conjugated compounds (Mouradzadegun et al., 2015).

Biological and Chemical Properties

Anti-cancer Activity : The synthesis and evaluation of fused imidazoquinoline compounds have demonstrated anti-cancer activities, showcasing the therapeutic potential of these compounds in oncology research (Thigulla et al., 2016).

Photocatalytic and Magnetic Properties : Octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand have shown notable electrocatalytic, photocatalytic, and magnetic properties, indicating their applicability in photocatalysis and material science (Li et al., 2020).

Molecular Rearrangements and Synthesis Strategies

Synthesis of Quinoline-Imidazole Derivatives : The green synthesis approach has been employed to produce quinoline-based imidazole derivatives, demonstrating significant antimicrobial activity and emphasizing the role of such compounds in developing new antimicrobial agents (Desai et al., 2014).

Denitrogenation of Fuel : Molecularly imprinted poly-2-(1H-imidazol-2-yl)-4-phenol microspheres have shown promise in the adsorptive denitrogenation of fuel, presenting a novel application in the energy sector to improve fuel quality (Abdul-quadir et al., 2018).

Mécanisme D'action

Target of Action

3-(1H-imidazol-2-yl)quinoline is a compound that has shown potential as an antitumor agent . The primary targets of this compound are proteins involved in cell cycle regulation and apoptosis, such as Bax, p21, p27, and p53 . These proteins play crucial roles in controlling cell growth and death, making them key targets for cancer therapy.

Mode of Action

The compound interacts with its targets by up-regulating proteins like Bax, p21, p27, and p53, and down-regulating proteins like Bcl-2 . This leads to the activation of caspase-9 and caspase-3, which are key enzymes in the apoptosis pathway . The activation of these caspases leads to the cleavage of PARP, a protein involved in DNA repair and cell death . Additionally, the compound inhibits CDK activity, which is crucial for cell cycle progression .

Biochemical Pathways

The compound affects several biochemical pathways related to cell growth and death. By up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins, it promotes apoptosis, a form of programmed cell death . By inhibiting CDK activity, it disrupts the cell cycle, preventing the proliferation of cancer cells .

Pharmacokinetics

Its high solubility in water and other polar solvents suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of tumor growth. In vitro studies have shown that it exhibits moderate to high inhibitory activities against various tumor cell lines . In vivo studies have also shown that it effectively inhibits tumor growth in a HepG2 xenograft mouse model .

Orientations Futures

Propriétés

IUPAC Name |

3-(1H-imidazol-2-yl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-4-11-9(3-1)7-10(8-15-11)12-13-5-6-14-12/h1-8H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEBMNQIWWWIGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C3=NC=CN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648290 |

Source

|

| Record name | 3-(1H-Imidazol-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006589-08-7 |

Source

|

| Record name | 3-(1H-Imidazol-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.